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molecular formula C10H12N2O6S B8363084 Ethyl 3-nitro-4-[(methylsulfonyl)amino]benzoate

Ethyl 3-nitro-4-[(methylsulfonyl)amino]benzoate

Cat. No. B8363084
M. Wt: 288.28 g/mol
InChI Key: FHCJZJVUPSXZNU-UHFFFAOYSA-N
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Patent
US05602277

Procedure details

Ethyl 3-nitro-4-[(methylsulfonyl)amino]benzoate (1.0 g, 0.0035 mol) was dissolved in ethanol (40 mL) and hydrogenated at 20 psi in the presence of platinum oxide (Aldrich, 0.02 g) for 1 h. The catalyst was removed by filtration through Celite and the filtrate was concentrated to 20 mL. On cooling, a precipitate formed which was separated by filtration, washed with cold ethanol, and dried to give 0.75 g (84%) of ethyl 3-amino-4-[(methylsulfonyl)amino]benzoate as a white powder, mp 151° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][C:14]=1[NH:15][S:16]([CH3:19])(=[O:18])=[O:17])[C:7]([O:9][CH2:10][CH3:11])=[O:8])([O-])=O>C(O)C.[Pt]=O>[NH2:1][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][C:14]=1[NH:15][S:16]([CH3:19])(=[O:18])=[O:17])[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OCC)C=CC1NS(=O)(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.02 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to 20 mL
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
a precipitate formed which
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OCC)C=CC1NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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